molecular formula C6H8N2O B1348841 2,6-Diaminophenol CAS No. 22440-82-0

2,6-Diaminophenol

Cat. No.: B1348841
CAS No.: 22440-82-0
M. Wt: 124.14 g/mol
InChI Key: XBQYRNRIHZDZPK-UHFFFAOYSA-N
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Description

2,6-Diaminophenol is an organic compound with the molecular formula C6H8N2O. It is a derivative of phenol, characterized by the presence of two amino groups attached to the benzene ring at the 2 and 6 positions. This compound appears as a colorless to pale yellow crystalline solid and is soluble in water and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diaminophenol can be synthesized through various methods. One common approach involves the reduction of 2,6-dinitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 2,6-dinitrophenol. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 2,6-dinitrophenol is dissolved in a suitable solvent, such as ethanol or methanol, and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2,6-Diaminophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diaminophenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminophenol: Another isomer with amino groups at the 2 and 4 positions.

    2,6-Dimethylphenol: A compound with methyl groups at the 2 and 6 positions.

    2-Aminophenol: A compound with a single amino group at the 2 position.

Uniqueness

2,6-Diaminophenol is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2,6-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYRNRIHZDZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342232
Record name 2,6-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22440-82-0
Record name 2,6-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dinitrophenol (2.50 g, 13.6 mmol) and 10% Pd/C (300 mg) in MeOH was shaken under H2 (40 psi) overnight and filtered. The filtrate was concentrated in vacuo to provide the title compound (1.50 g, 89%), characterized by NMR and mass spectral analyses.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?

A1: While sharing a similar structural motif with this compound, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in this compound. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on this compound.

Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?

A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.

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